REACTION_SMILES
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[CH2:26]([Cl:27])[Cl:28].[CH3:15][S:16](=[O:17])[CH3:18].[Cl-:29].[Cl-:31].[Cl-:32].[ClH:25].[Na+:19].[Na+:20].[O-:21][C:22](=[O:23])[O-:24].[OH:13][OH:14].[OH:1][CH:2]1[CH2:3][C:4]([CH3:11])([CH3:12])[N:5]([OH:10])[C:6]([CH3:8])([CH3:9])[CH2:7]1.[Ti+3:30]>>[OH:1][CH:2]1[CH2:3][C:4]([CH3:11])([CH3:12])[N:5]([O:10][CH3:15])[C:6]([CH3:8])([CH3:9])[CH2:7]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)CC(O)CC(C)(C)N1O
|
Name
|
[Ti+3]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ti+3]
|
Name
|
|
Type
|
product
|
Smiles
|
CON1C(C)(C)CC(O)CC1(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |